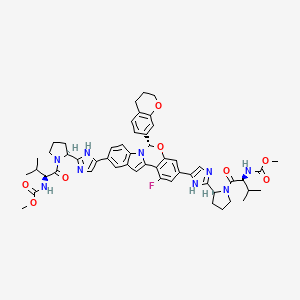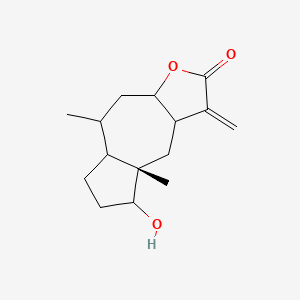
2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin: is a naturally occurring sesquiterpene lactone isolated from the plant Polygonum hydropiper. This compound has garnered significant interest due to its diverse biological activities, including cytotoxic, antiviral, and antimycobacterial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin involves several steps, starting from naturally derived precursors. One common method involves the selective glycosylation of natural products, carbohydrates, and amino acids using bis-thiourea hydrogen-bond-donor catalysts. This method requires disarming ester protecting groups to counter the high reactivity of 2-deoxyglycosyl electrophiles .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from the dichloromethane-soluble portion of Polygonum hydropiper. The process includes solvent extraction, purification, and crystallization to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Aplicaciones Científicas De Investigación
2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its cytotoxic effects against various cancer cell lines, including K562, MCF-7, and Hela.
Medicine: Exhibits significant antiviral activities against H1N1 and H3N2 influenza viruses.
Industry: Potential use in the development of new antimicrobial agents due to its antimycobacterial activity.
Mecanismo De Acción
The mechanism of action of 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin involves its interaction with cellular targets, leading to the inhibition of key biological pathways. For instance, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential . The compound also inhibits viral replication by interfering with viral polymerases .
Comparación Con Compuestos Similares
Britanin: Another sesquiterpene lactone with similar biological activities.
Pulchellin: A related compound with comparable cytotoxic and antiviral properties.
Uniqueness: 2,6-Dideacetoxybritanin; 2-Deoxy-4-epipulchellin stands out due to its unique structural features, such as the absence of acetoxy groups at positions 2 and 6, which contribute to its distinct biological activities. Its potent cytotoxicity and broad-spectrum antiviral activity make it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C15H22O3 |
|---|---|
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
(8aS)-8-hydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-13,16H,2,4-7H2,1,3H3/t8?,10?,11?,12?,13?,15-/m0/s1 |
Clave InChI |
BOPADYWRUULRBD-HCPUFZFOSA-N |
SMILES isomérico |
CC1CC2C(C[C@]3(C1CCC3O)C)C(=C)C(=O)O2 |
SMILES canónico |
CC1CC2C(CC3(C1CCC3O)C)C(=C)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


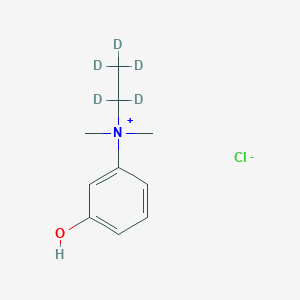
![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)

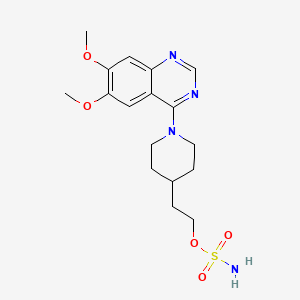
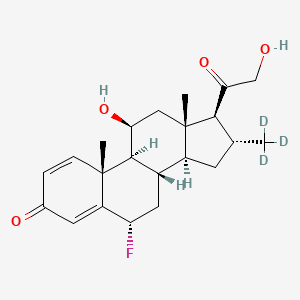
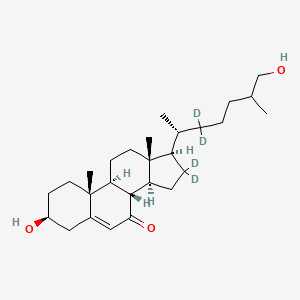
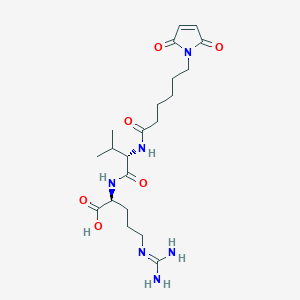
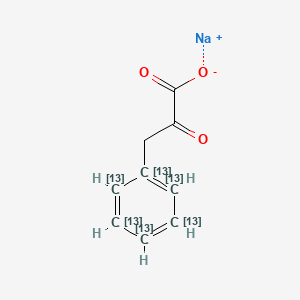



![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)

